Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid
Description
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-glucopyranosiduronic acid (CAS: 4356-82-5, molecular formula: C24H32O9) is a benzyl-protected glucuronic acid derivative. This compound features a glucopyranosiduronic acid core with methyl esterification at the anomeric position and benzyl (phenylmethyl) groups at the 2-, 3-, and 4-hydroxyl positions. The alpha configuration at the anomeric center distinguishes it from beta-configured analogs, influencing its stereochemical reactivity in glycosylation reactions . It serves as a critical intermediate in synthetic organic chemistry, particularly for constructing complex oligosaccharides or glycoconjugates with enhanced solubility due to its uronic acid moiety .
Properties
Molecular Formula |
C28H30O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24?,25-,26+,28-/m0/s1 |
InChI Key |
YNRUVHJHQXLZGX-CBAKNWJVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](C([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid typically involves the protection of hydroxyl groups in glucopyranosiduronic acid with phenylmethyl (benzyl) groups. This is followed by methylation of the carboxyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like sodium methoxide (NaOMe) or other organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is used as an intermediate in the synthesis of more complex molecules. Its applications span various fields:
Chemistry: Used as a building block for synthesizing other organic compounds.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for potential therapeutic applications, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The phenylmethyl groups facilitate binding to proteins or other biomolecules, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally related glucopyranosiduronic acid derivatives:
Key Findings from Comparative Studies
Protecting Group Effects :
- Benzyl groups (as in the target compound) provide steric bulk and stability under acidic conditions, making them ideal for multi-step syntheses . Acetyl or trimethylsilyl (TMS) groups (e.g., in ) offer orthogonal deprotection strategies but are less stable in prolonged reactions.
- The 1-thio-4-methylphenyl group in enhances glycosylation efficiency by stabilizing the oxocarbenium ion intermediate, enabling higher yields in β-linked products.
Anomeric Reactivity: The trichloroacetimidate group in activates the anomeric position for nucleophilic displacement, enabling rapid glycosidic bond formation. In contrast, the methyl ester in the target compound requires harsher conditions (e.g., Lewis acids) for activation .
Biological Relevance :
- Glucuronic acid derivatives with bulky protecting groups (e.g., benzyl or TMS) exhibit improved solubility in organic solvents, facilitating their use in medicinal chemistry for prodrug synthesis .
Synthetic Utility: The target compound’s alpha configuration is less common than beta analogs but is critical for synthesizing alpha-linked glycans, such as those found in bacterial polysaccharides . Saponin derivatives (e.g., in ) highlight the role of glucuronic acid moieties in enhancing bioavailability of triterpenoid glycosides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
